1-(2,3-dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
CAS No.: 851805-64-6
Cat. No.: VC4805836
Molecular Formula: C20H19F3N2O3S
Molecular Weight: 424.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851805-64-6 |
|---|---|
| Molecular Formula | C20H19F3N2O3S |
| Molecular Weight | 424.44 |
| IUPAC Name | (2,3-dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C20H19F3N2O3S/c1-27-16-8-4-7-15(17(16)28-2)18(26)25-10-9-24-19(25)29-12-13-5-3-6-14(11-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3 |
| Standard InChI Key | FFXYLHGJVVLKTI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
1-(2,3-Dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound belonging to the class of imidazole derivatives. It features a unique structure that includes an imidazole ring, a benzoyl group, and a trifluoromethylphenyl moiety, which contribute to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step chemical reactions. These may include condensation reactions and thiol substitutions, starting with 2,3-dimethoxybenzoyl derivatives and trifluoromethylphenyl compounds.
Biological Activities
Imidazole derivatives, including this compound, are known for their diverse biological activities, such as antifungal, antibacterial, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Characterization Techniques
Characterization of this compound often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) to confirm its purity and structural integrity.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume